N-[6-乙酰氨基-3-(2-甲氧基乙基)-1,3-苯并噻唑-2-基亚甲基]-4-氯苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, an acetamido group, and a methoxyethyl group. The benzothiazole ring is aromatic and would contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzothiazole ring might undergo electrophilic aromatic substitution reactions, while the acetamido group could participate in various reactions involving the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring might increase its stability and rigidity, while the acetamido and methoxyethyl groups could affect its solubility .科学研究应用
苯并噻唑衍生物在药物化学中的应用
苯并噻唑因其广泛的药理特性而受到认可,包括抗菌、镇痛、抗炎和抗糖尿病活性。它们是几种天然和合成生物活性分子的组成部分,强调了它们在药物发现和开发中的重要性。苯并噻唑的结构简单性允许创建化学库以帮助识别新的治疗剂。研究重点介绍了苯并噻唑在治疗各种人类疾病和疾病中的治疗潜力,强调了苯并噻唑核在药物化学中的重要性(Kamal, Hussaini Syed, & Malik Mohammed, 2015)。
构效关系
苯并噻唑骨架,特别是在特定位置取代时,表现出一系列生物活性。这些活性受结构修饰的影响,突出了该骨架在发现具有增强药理作用的化合物中的作用。苯并噻唑衍生物因其抗病毒、抗菌、抗过敏、抗肿瘤和抗癌特性而受到研究,强调了该骨架在药物化学中的多功能性和潜力(Bhat & Belagali, 2020)。
合成工艺和药理活性
苯并噻唑及其衍生物的合成,包括胍部分的化合物,已因其潜在的治疗应用而得到探索。这些化合物表现出各种药理活性,包括细胞毒性作用和通过血管生成和细胞凋亡等机制抑制细胞增殖。对苯并噻唑及其功能化的合成方法的综述提供了对用于治疗用途的新药效团开发的见解(Rosales-Hernández 等,2022)。
苯并噻唑类药物化学的全面综述
苯并噻唑 (BTA) 及其衍生物是药物制剂的重要组成部分,展示了广泛的药理活性。BTA 衍生物的结构多样性在寻找新的治疗剂中至关重要,其中许多化合物已进入临床使用以治疗各种疾病。这份对 BTA 类药物化学的全面综述突出了该领域的持续发展和研究的活跃性(Keri 等,2015)。
未来方向
作用机制
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling , making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B by binding in the catalytic and second aryl binding site of the PTP1B . This binding inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose homeostasis and energy balance. By enhancing these pathways, the compound can potentially improve insulin sensitivity and promote weight loss, which are beneficial effects for the treatment of Type II diabetes .
Pharmacokinetics
The compound has shown good in vitro ptp1b inhibitory potency and in vivo antihyperglycemic efficacy , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound has displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM . It also exhibited good antihyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results suggest that the compound can effectively enhance insulin and leptin signaling, thereby improving glucose homeostasis and energy balance.
生化分析
Biochemical Properties
Based on its structural similarity to other benzo[d]thiazole derivatives, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the acetamido, methoxyethyl, and chlorobenzamide groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-12(24)21-15-7-8-16-17(11-15)27-19(23(16)9-10-26-2)22-18(25)13-3-5-14(20)6-4-13/h3-8,11H,9-10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPUSDTYXURTLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。